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Compound of Interest

(Bromodifluoromethyl)triphenylpho
Compound Name:
sphonium bromide

Cat. No. B1270753

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
synthetic methodology for (bromodifluoromethyl)triphenylphosphonium bromide. This
reagent is a valuable tool in organic synthesis, particularly for the introduction of the
bromodifluoromethyl group. The information presented here is intended to support researchers
in the effective application and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for
(bromodifluoromethyl)triphenylphosphonium bromide, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Coupling
Nucleus Solvent Shift (8) / Constant (J)  Multiplicity Assignment
ppm | Hz
H CDCls 7.85-8.10 - m P-Ph
d, 1JCP = ,
13C CDCls 118.4 ipso-C
88.5
130.8 d,4JCP=2.9 d para-C
d, 3JCP =
134.1 d meta-C
10.5
135.5 d,2JCP =95 d ortho-C
t, YJCF =
119.8 t CF2Br
315.5
d, 2JFP =
19F CDCIs -58.2 d F2
92.7
31p CDClIs 22.4 t,2JPF=92.7 t PPhs
d = doublet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy
*Wavenumber (cm™?) ** Assignment

3060 C-H stretch (aromatic)
1588 C=C stretch (aromatic)
1438 P-Ph stretch

1110 P-Ph stretch
1050-1250 C-F stretch

725 C-H bend (aromatic)
690 C-Br stretch
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Mass Spectrometry (MS)

Technique m/z Assignment

ESI+ 391/393 [M-Br]* (C19H15BrFz2P™)

Experimental Protocols
Synthesis of
(Bromodifluoromethyl)triphenylphosphonium bromide

A widely accepted method for the synthesis of (bromodifluoromethyl)triphenylphosphonium
bromide was reported by Burton et al. in 1985. The following protocol is based on this
established procedure.

Materials:

Triphenylphosphine (PPhs)

Dibromodifluoromethane (CF2Br2)

Tetrahydrofuran (THF), anhydrous

Water (Hz20)
Procedure:

e To a solution of triphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran,
dibromodifluoromethane (1.1 equivalents) is added at room temperature under an inert
atmosphere.

o A small amount of water (0.1 equivalents) is then added to the reaction mixture.

e The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can
be monitored by 3P NMR spectroscopy.

» Upon completion, the solvent is removed under reduced pressure.
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e The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or pentane) to
remove any unreacted starting materials and byproducts.

e The solid product, (bromodifluoromethyl)triphenylphosphonium bromide, is then dried
under vacuum.

Spectroscopic Characterization

NMR Spectroscopy:

e 1H, 13C, 19F, and 3P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400
or 500 MHz).

e The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCls).

o Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,
tetramethylsilane for *H and 13C) or an external standard (e.g., CFCIs for 1°F and 85% HsPOa4
for 31P).

IR Spectroscopy:
e The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

e The sample can be analyzed as a solid using an attenuated total reflectance (ATR)
accessory or as a KBr pellet.

e The spectrum is typically recorded over the range of 4000-400 cm™1.
Mass Spectrometry:
e Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.

e The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced
into the ion source.

o Data is collected in positive ion mode to observe the cationic species.

Visualizations
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Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic analysis of (bromodifluoromethyl)triphenylphosphonium bromide.
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Caption: Workflow for the synthesis and spectroscopic characterization.

« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of
(Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide]. BenchChem,
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[https://www.benchchem.com/product/b1270753#spectroscopic-data-nmr-ir-ms-of-
bromodifluoromethyl-triphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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